BML283

Description

Properties

IUPAC Name |

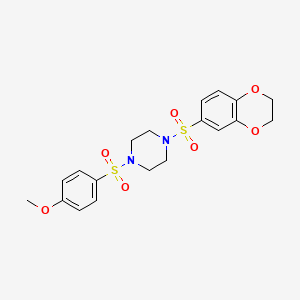

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-methoxyphenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O7S2/c1-26-15-2-4-16(5-3-15)29(22,23)20-8-10-21(11-9-20)30(24,25)17-6-7-18-19(14-17)28-13-12-27-18/h2-7,14H,8-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGDKYUJSFVHIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Identity and Structural Considerations

BML283 (CAS 562867-96-3) is a piperazine derivative featuring two distinct sulfonyl moieties: a 2,3-dihydrobenzo[b]dioxin-6-ylsulfonyl group and a 4-methoxyphenylsulfonyl group. Its molecular formula, $$ \text{C}{19}\text{H}{22}\text{N}{2}\text{O}{7}\text{S}_{2} $$, corresponds to a molecular weight of 454.5 g/mol. The compound’s crystalline form exhibits a melting point of 229–231°C, and it is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 12 mg/mL. These properties necessitate specialized handling during synthesis and formulation to ensure stability and reproducibility.

Synthetic Routes for this compound

Retrosynthetic Analysis

The synthesis of this compound can be conceptualized through a disconnection approach targeting the central piperazine core. The two sulfonyl substituents are introduced via nucleophilic aromatic substitution (SNAr) reactions, leveraging the electrophilic character of sulfonyl chlorides.

Key Intermediates:

Stepwise Synthesis

Preparation of Sulfonyl Chloride Intermediates

a. Synthesis of 2,3-Dihydrobenzo[b]dioxin-6-sulfonyl Chloride

The benzodioxane ring is synthesized via cyclization of catechol derivatives with 1,2-dibromoethane under basic conditions. Subsequent sulfonation at the 6-position is achieved using chlorosulfonic acid ($$ \text{ClSO}{3}\text{H} $$) in dichloromethane at 0–5°C. The crude sulfonic acid is then treated with phosphorus pentachloride ($$ \text{PCl}{5} $$) to yield the sulfonyl chloride intermediate.

b. Synthesis of 4-Methoxyphenylsulfonyl Chloride

4-Methoxyphenylsulfonyl chloride is prepared through direct sulfonation of anisole (methoxybenzene) using fuming sulfuric acid ($$ \text{H}{2}\text{SO}{4}\cdot\text{SO}{3} $$) followed by chlorination with $$ \text{PCl}{5} $$.

Coupling Reactions with Piperazine

Piperazine undergoes sequential sulfonylation in a controlled, stepwise manner to avoid bis-sulfonation at a single nitrogen atom. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dichloromethane under inert atmosphere:

First Sulfonylation :

Piperazine is treated with 2,3-dihydrobenzo[b]dioxin-6-sulfonyl chloride in the presence of triethylamine ($$ \text{Et}_{3}\text{N} $$) to yield the mono-sulfonylated intermediate.Second Sulfonylation :

The intermediate is reacted with 4-methoxyphenylsulfonyl chloride under similar conditions to afford the bis-sulfonylated product, this compound.

Purification and Characterization

Crude this compound is purified via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. Purity is assessed by thin-layer chromatography (TLC), with commercial batches achieving ≥98% purity. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity.

Formulation Strategies for Biological Applications

In Vitro Stock Solutions

This compound is typically dissolved in DMSO at a concentration of 10 mM for cellular assays. The following table outlines preparation protocols:

| Parameter | Specification |

|---|---|

| Solvent | Anhydrous DMSO |

| Concentration | 10 mM (4.545 mg/mL) |

| Storage | -20°C in single-use aliquots (1–3 months) |

In Vivo Formulation

For preclinical studies, this compound is formulated as a solution in 30% PEG-300, 5% Tween 80, and 65% saline. The stepwise preparation involves:

Challenges and Optimization

Synthetic Yield Improvements

Initial routes reported yields of 40–50% due to competing bis-sulfonylation and piperazine dimerization. Optimization strategies include:

- Temperature Control : Maintaining reactions at 0–5°C to suppress side reactions.

- Stoichiometric Adjustments : Using a 2:1 molar ratio of piperazine to sulfonyl chlorides.

Stability Considerations

This compound is hygroscopic and prone to hydrolysis in aqueous environments. Storage under anhydrous conditions at -20°C is critical for long-term stability.

Chemical Reactions Analysis

ML083 undergoes various chemical reactions, including:

Oxidation: ML083 can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ML083 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Chemistry: ML083 is used as a probe to study the reactivity of sulfonyl groups and their interactions with other chemical species.

Biology: The compound is used to investigate the role of pyruvate kinase M2 in cellular metabolism and its implications in cancer biology.

Mechanism of Action

ML083 exerts its effects by selectively modulating the activity of human pyruvate kinase M2. This enzyme plays a crucial role in glycolysis, and its activity is often altered in cancer cells. By targeting pyruvate kinase M2, ML083 can influence cellular metabolism and potentially inhibit the growth of tumor cells. The molecular targets and pathways involved include the glycolytic pathway and various signaling pathways that regulate cell proliferation and survival .

Comparison with Similar Compounds

ML083 is unique in its selectivity for pyruvate kinase M2. Similar compounds include other pyruvate kinase modulators, such as:

ML265: Another selective modulator of pyruvate kinase M2, with a different chemical structure.

TEPP-46: A small molecule activator of pyruvate kinase M2, used in cancer research.

DASA-58: A compound that activates pyruvate kinase M2 and has shown potential in cancer therapy.

These compounds share similar targets but differ in their chemical structures and mechanisms of action, highlighting the uniqueness of ML083 in its specific interactions with pyruvate kinase M2 .

Biological Activity

BML283 is a compound that has garnered attention in the field of biomedical research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant case studies.

This compound is primarily recognized for its role as a Chk2 inhibitor , which positions it as a significant player in the regulation of cell cycle and DNA damage response pathways. The inhibition of Chk2 can lead to alterations in cellular processes such as apoptosis, autophagy, and cell cycle progression, making it a candidate for cancer research and treatment strategies.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through several mechanisms:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines. This is particularly significant in cancers where Chk2 is overactive, contributing to uncontrolled cell proliferation.

- Cell Cycle Arrest : By inhibiting Chk2, this compound can cause cell cycle arrest, preventing cancer cells from dividing and proliferating.

- Synergistic Effects with Other Agents : Studies suggest that this compound may enhance the efficacy of other anticancer agents when used in combination therapies.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Study 1: Efficacy Against Cancer Cell Lines

In a notable study published in 2021, researchers investigated the effects of this compound on various cancer cell lines. The results demonstrated that treatment with this compound led to significant reductions in cell viability across multiple lines, including breast and colorectal cancers. The study utilized assays such as MTT and flow cytometry to assess cell death and apoptosis rates.

Study 2: Combination Therapy Approaches

Another research effort explored the synergistic effects of this compound when combined with traditional chemotherapeutics. The findings indicated enhanced cytotoxicity when this compound was administered alongside doxorubicin, suggesting a potential strategy for improving treatment outcomes in resistant cancer forms.

Study 3: Mechanistic Insights

A detailed mechanistic study focused on the molecular pathways influenced by this compound revealed its impact on key signaling cascades involved in tumor progression. The study utilized Western blot analysis to assess changes in protein expression related to apoptosis and cell cycle regulation.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing BML283 in preclinical studies?

- Methodological Answer : Synthesis of this compound should follow established medicinal chemistry protocols, including detailed characterization via nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC) for purity validation. Ensure adherence to IUPAC naming conventions and report physicochemical properties (e.g., solubility, stability) under controlled conditions . For pharmacological characterization, use dose-response curves to calculate IC₅₀/EC₅₀ values, and include positive/negative controls to contextualize efficacy .

Q. How should researchers design initial experiments to assess this compound’s mechanism of action?

- Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition, receptor binding) to identify primary targets. Use orthogonal validation methods (e.g., CRISPR knockdown, siRNA) to confirm target engagement. For in vivo studies, select model organisms based on translational relevance and include power analyses to determine sample sizes, minimizing Type I/II errors . Document all experimental variables (e.g., temperature, solvent composition) to ensure reproducibility .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?

- Methodological Answer : Nonlinear regression models (e.g., sigmoidal dose-response curves) are standard for IC₅₀/EC₅₀ calculations. Report confidence intervals and use ANOVA or mixed-effects models for multi-group comparisons. Adhere to guidelines for precision: report means ± SEM/SD to no more than one significant digit beyond instrument precision .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound studies (e.g., divergent efficacy across cell lines)?

- Methodological Answer : Apply contradiction analysis frameworks:

- Principal Contradiction Identification : Determine if discrepancies arise from methodological variability (e.g., assay conditions) or biological context (e.g., cell-line-specific pathways) .

- Iterative Re-testing : Replicate experiments under standardized conditions, controlling for variables like passage number or culture media. Use meta-analysis to pool data from independent studies and identify confounding factors .

- Mechanistic Follow-up : Employ multi-omics approaches (e.g., transcriptomics, proteomics) to uncover hidden variables influencing this compound’s activity .

Q. What strategies optimize experimental design for this compound’s combination therapies?

- Methodological Answer :

- Synergy Quantification : Use Chou-Talalay or Bliss independence models to distinguish additive vs. synergistic effects. Include isobolograms for visual confirmation .

- Pharmacokinetic Integration : Design studies to assess drug-drug interactions (e.g., CYP450 inhibition) and staggered dosing schedules to mitigate toxicity .

Q. How should researchers address reproducibility challenges in this compound studies?

- Methodological Answer :

- Pre-registration : Detail hypotheses, protocols, and analysis plans in open-access repositories before experimentation .

- Data Management Plans (DMPs) : Archive raw data (e.g., spectra, chromatograms) in FAIR-aligned databases with metadata for reuse. Retain data for 5–10 years post-publication .

- Collaborative Validation : Share compounds and protocols with independent labs to confirm findings, reducing bias .

Data Reporting & Ethical Considerations

Q. What are the minimum reporting standards for this compound studies in peer-reviewed journals?

- Methodological Answer :

- Compound Characterization : Provide NMR/HRMS spectra, HPLC traces, and purity percentages. Disclose synthetic yields and batch-to-batch variability .

- Biological Data : Report exact concentrations, exposure times, and vehicle controls. Use standardized units (e.g., nM, µM) and avoid ambiguous terms like “significant” without statistical backing (specify p-values) .

Q. How can researchers mitigate bias in this compound’s preclinical evaluation?

- Methodological Answer :

- Blinding : Implement double-blinded protocols for data collection and analysis.

- Negative Controls : Include inactive analogs or vehicle-only groups to isolate this compound-specific effects.

- Conflict Declaration : Disclose funding sources and intellectual property interests in manuscripts .

Tables: Key Parameters for this compound Research

(Example Structure for Methodological Guidance)

| Parameter | Recommended Standard | Reference |

|---|---|---|

| Purity Threshold | ≥95% (HPLC/UV-Vis) | |

| IC₅₀ Reporting | Mean ± SEM (n ≥ 3 replicates) | |

| Data Retention Period | 10 years (raw data) | |

| Statistical Significance | p < 0.05 with Bonferroni correction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.